5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one

Übersicht

Beschreibung

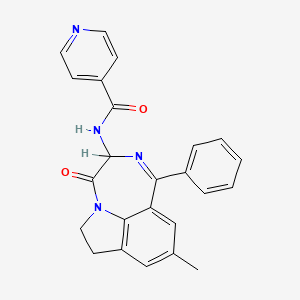

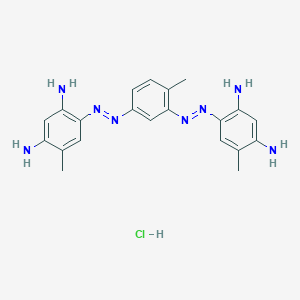

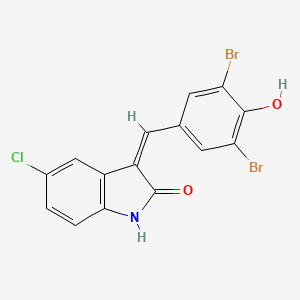

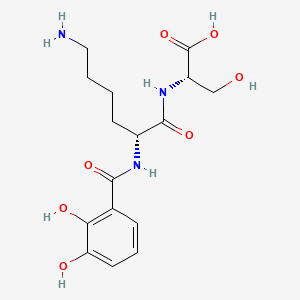

5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one is a chemical compound with the molecular formula C15H8Br2ClNO2 . It is also known as Raf inhibitor 2 . The compound has a molecular weight of 429.49 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one was synthesized from the condensation reaction of 5-chloroisatin and 2,4-dinitrophenylhydrazine . The reaction was carried out in methanol with the addition of a catalytic amount of piperidine or pyridine . The mixture was heated under microwave irradiation at 100°C for 30 minutes . The resulting precipitate was removed by filtration, carefully washed with methanol, and dried in vacuo .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one includes 21 heavy atoms, 12 of which are aromatic . The compound has one rotatable bond . It has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis

The compound has a molar refractivity of 94.57 and a topological polar surface area (TPSA) of 49.33 Ų . It has a lipophilicity log Po/w (iLOGP) of 2.92 . The compound is moderately soluble, with a solubility of 0.000807 mg/ml .Wissenschaftliche Forschungsanwendungen

Cancer Research: Targeting MAPK/ERK Pathway

Raf inhibitor 2 is a potent molecule used in cancer research for targeting the MAPK/ERK signaling pathway . This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting Raf, the compound can potentially halt the progression of tumors that are dependent on this pathway for growth.

Melanoma Treatment: BRAF Mutations

The compound has shown promise in treating melanoma, particularly in cases where the cancer cells harbor BRAF mutations . These mutations activate the Raf/MEK/ERK pathway, contributing to melanoma development. Raf inhibitor 2 can selectively target these mutations, offering a therapeutic strategy for patients with this genetic profile.

Neurological Disorders: Neuroprotection and Neuroinflammation

Research suggests that Raf inhibitor 2 may have neuroprotective effects, potentially applicable in treating neurodegenerative diseases . The compound’s ability to modulate the MAPK pathway could help in reducing neuroinflammation and neuronal death.

Cardiovascular Diseases: Cardioprotection

In cardiovascular research, Raf inhibitor 2 is explored for its cardioprotective properties . It may help in reducing the size of myocardial infarction and protecting cardiac tissue from ischemic injury by modulating stress-activated pathways.

Antiviral Research: SARS-CoV-2 Inhibition

A derivative of Raf inhibitor 2 has been studied for its potential to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor . This could be a significant application in developing treatments for COVID-19 and other viral infections that utilize similar entry mechanisms into host cells.

Drug Resistance: Overcoming RAF Inhibitor Resistance

The compound is also important in studying drug resistance mechanisms. Some cancer cells develop resistance to Raf inhibitors, and Raf inhibitor 2 can be used to understand and overcome this resistance by combining it with other targeted therapies .

Safety and Hazards

The compound has a signal word of "Warning" . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

Wirkmechanismus

Raf inhibitor 2, also known as 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one or CID-25014542, is a potent inhibitor of Raf kinases . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

The primary targets of Raf inhibitor 2 are the Raf kinases . These kinases play a crucial role in the MAPK/ERK pathway, which is a key signaling pathway that regulates cell growth, proliferation, and survival .

Mode of Action

Raf inhibitor 2 interacts with its targets by binding to the ATP pocket of the Raf kinases . This inhibits the kinase activity of the Raf proteins, thereby preventing the activation of the downstream MEK and ERK proteins in the MAPK/ERK pathway .

Biochemical Pathways

The main biochemical pathway affected by Raf inhibitor 2 is the MAPK/ERK pathway . By inhibiting the Raf kinases, the compound prevents the phosphorylation and activation of MEK and ERK proteins. This results in the suppression of the MAPK/ERK pathway, leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

It is known that the compound has high gi absorption and is a bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These properties can impact the compound’s bioavailability and its interactions with other drugs.

Result of Action

The molecular and cellular effects of Raf inhibitor 2’s action primarily involve the inhibition of cell growth and proliferation. By suppressing the MAPK/ERK pathway, the compound can inhibit the growth of cells, particularly those with mutations in the Raf kinases .

Eigenschaften

IUPAC Name |

(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)

![[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol](/img/structure/B1668922.png)

![2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine](/img/structure/B1668923.png)

![1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B1668926.png)